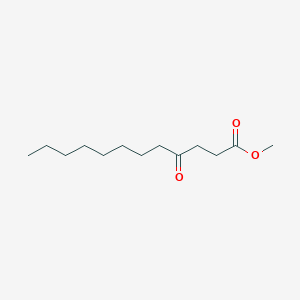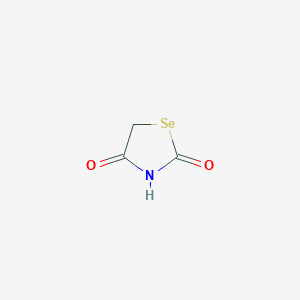
N,N,2-Trimethyl-5,8,11-trithia-2-azatridecan-13-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is an organic compound that features a unique structure with three sulfur atoms and two dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan typically involves the reaction of a suitable precursor with dimethylamine and sulfur-containing reagents. One common method involves the use of dibromides and thiosemicarbazide in a multi-step process. The reaction conditions often include refluxing in ethanol and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,11-Bis(dimethylamino)-3,6,9-trithiaundecan involves its interaction with molecular targets through its sulfur and dimethylamino groups. These functional groups can form bonds with metal ions or participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane
- 1,7-Bis(4-dimethylaminophenyl)-1,6-heptadiene-3,5-dione
Uniqueness
1,11-Bis(dimethylamino)-3,6,9-trithiaundecan is unique due to its combination of sulfur atoms and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
34278-38-1 |
|---|---|
分子式 |
C12H28N2S3 |
分子量 |
296.6 g/mol |
IUPAC名 |
2-[2-[2-[2-(dimethylamino)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28N2S3/c1-13(2)5-7-15-9-11-17-12-10-16-8-6-14(3)4/h5-12H2,1-4H3 |
InChIキー |
HJZQPONOEOLDTD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCSCCSCCSCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


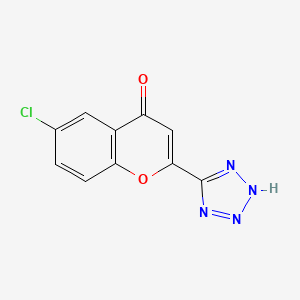

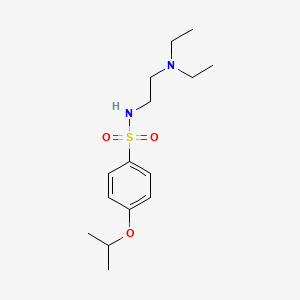
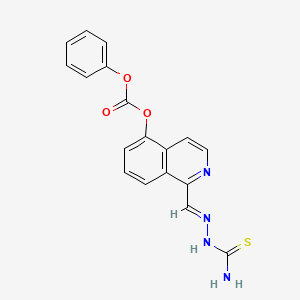

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
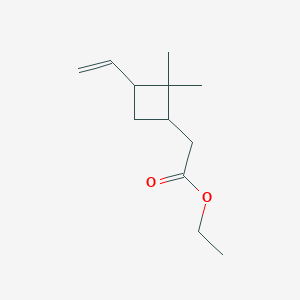
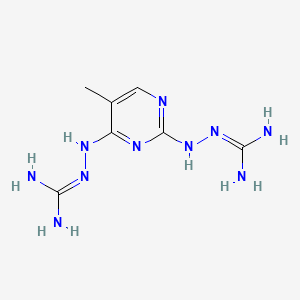
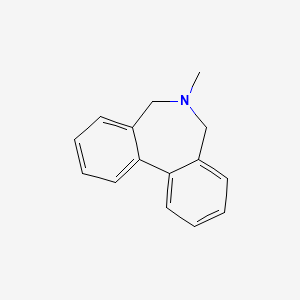
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

